N-(3-fluorobenzyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Description
N-(3-FLUOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine in the benzyl group often enhances the compound’s metabolic stability and bioavailability.
Properties
Molecular Formula |
C19H17FN4O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H17FN4O2/c20-14-5-3-4-12(8-14)10-21-19(26)13-9-17(25)24(11-13)18-15-6-1-2-7-16(15)22-23-18/h1-8,13H,9-11H2,(H,21,26)(H,22,23) |
InChI Key |
HESAORHXIJRDGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: Starting from commercially available precursors, the indazole core can be synthesized through cyclization reactions.
Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via nucleophilic substitution reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.
Amidation Reaction: The final step involves the formation of the amide bond between the indazole and pyrrolidine moieties.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-FLUOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorobenzyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
- N-(3-Methylbenzyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
Uniqueness
N-(3-FLUOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and bioavailability, compared to its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
